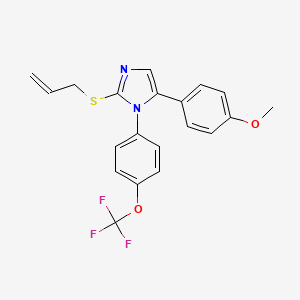

2-(allylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-methoxyphenyl)-2-prop-2-enylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O2S/c1-3-12-28-19-24-13-18(14-4-8-16(26-2)9-5-14)25(19)15-6-10-17(11-7-15)27-20(21,22)23/h3-11,13H,1,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAKYJDFXYXNOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(allylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole core, followed by the introduction of the allylthio, methoxyphenyl, and trifluoromethoxyphenyl substituents. Common reagents used in these reactions include allyl bromide, methoxybenzene, and trifluoromethoxybenzene, along with various catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

2-(allylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole undergoes various types of chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-(allylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that such compounds could effectively inhibit the growth of breast cancer cells, showcasing their potential as therapeutic agents against malignancies .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it was evaluated as an inhibitor of lipoxygenase enzymes, which play a crucial role in inflammation and cancer progression. The structure-activity relationship (SAR) studies revealed that modifications to the imidazole ring significantly affect inhibitory potency, suggesting avenues for developing more effective inhibitors .

3. Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies have suggested that derivatives of imidazole possess antibacterial and antifungal activities. The mechanism appears to involve disruption of microbial cell membranes or interference with essential metabolic processes within the pathogens .

Case Studies

Case Study 1: Inhibition of ALOX15 Enzyme

A recent study investigated the inhibitory effects of this compound on the ALOX15 enzyme. The compound exhibited IC50 values indicating a moderate inhibitory effect compared to standard inhibitors. Structural modifications were proposed to enhance potency further .

Case Study 2: Anticancer Screening

In a comparative study on various imidazole derivatives, this compound was tested against several cancer cell lines. The results showed promising cytotoxic effects, particularly against breast cancer cells, suggesting its potential for development into a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physicochemical Properties

*Calculated using XLogP3 and molecular formula from structural analogues.

Key Structural and Functional Differences

Position 1 Modifications

- Trifluoromethoxy (CF₃O) vs. Difluoromethoxy (CF₂HO) : The CF₃O group in the target compound offers stronger electron-withdrawing effects and higher metabolic stability compared to CF₂HO in analogues .

- Impact on Bioactivity : Trifluoromethoxy-substituted imidazoles (e.g., compound 3.113 in ) show enhanced tubulin inhibition due to increased hydrophobic interactions .

Position 2 Variations

- Allylthio vs.

Position 5 Substitutions

- 4-Methoxyphenyl vs. Bromophenyl : Methoxy groups enhance electron density and hydrogen-bonding capacity, while bromophenyl derivatives (e.g., ) favor halogen bonding but may increase toxicity .

Biological Activity

2-(Allylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings on its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Allylthio group : May enhance lipophilicity and biological interactions.

- Methoxyphenyl group : Potentially involved in receptor binding.

- Trifluoromethoxy group : Increases the compound's metabolic stability.

Antitumor Activity

Research indicates that derivatives of imidazole compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds induce apoptosis in cancer cells by modulating key proteins involved in cell survival:

- Mechanism : Increased expression of pro-apoptotic protein Bax and decreased expression of anti-apoptotic protein Bcl-2.

- IC50 Values : The potency of these compounds can be compared using IC50 values (the concentration needed to inhibit cell growth by 50%). For example, one study reported IC50 values for related compounds ranging from 18.53 µM to 3.24 µM against HeLa cells .

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. The biological evaluation of similar compounds has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The following table summarizes some findings related to the antimicrobial activity:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 12 µg/mL |

| Compound B | E. coli | 8 µg/mL |

| Compound C | B. subtilis | 16 µg/mL |

The mechanism by which this compound exerts its effects is multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to inhibition or modulation of signaling pathways.

- Cell Membrane Penetration : The presence of lipophilic groups enhances the ability to penetrate cell membranes, facilitating interaction with intracellular targets.

Case Studies

Several case studies highlight the potential of imidazole derivatives in clinical settings:

- Anticancer Studies : A compound structurally similar to this compound was tested against multiple cancer cell lines, showing selective toxicity towards tumor cells compared to normal cells .

- Antimicrobial Efficacy : A series of imidazole derivatives were evaluated for their antimicrobial effects, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What analytical methods detect degradation products under accelerated stability conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.